Losartan Carboxaldehyde

Overview

Description

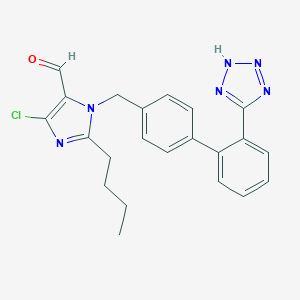

Losartan Carboxaldehyde, also known as EXP3179, is an important intermediate aldehyde metabolite of Losartan. Losartan is a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. Unlike Losartan, this compound does not block angiotensin receptors but exhibits significant anti-inflammatory properties by inhibiting the expression of endothelial cyclooxygenase (COX)-2 .

Preparation Methods

Synthetic Route and Reaction Mechanism

Oxidation of Losartan Using Dipyridinium Dichromate

The most widely documented method for synthesizing Losartan Carboxaldehyde involves the oxidation of Losartan’s primary alcohol group to an aldehyde using PDC in DMF. The reaction proceeds under mild alkaline conditions at temperatures between 20–50°C over 6 hours . The mechanism follows a two-electron oxidation process, where PDC acts as a stoichiometric oxidizer. The alkoxide intermediate formed under alkaline conditions facilitates the abstraction of a β-hydrogen, yielding the aldehyde product (Figure 1).

-

Dissolution : 317 g (0.75 mol) of Losartan is dissolved in 1000 mL of DMF.

-

Oxidizer Addition : 418.5 g of PDC is added incrementally to avoid exothermic runaway (temperature ≤50°C).

-

Stirring : The mixture is stirred at room temperature for 6 hours.

-

Workup : The reaction is quenched in 5000 g of water, and the product is extracted with ethyl acetate (3 × 2500 mL).

-

Purification : The organic phase is washed with saturated brine, dried over anhydrous MgSO₄, and concentrated to yield 296 g of this compound.

This method’s efficiency stems from DMF’s high polarity, which stabilizes the transition state, and PDC’s selective oxidation without over-oxidizing the aldehyde to a carboxylic acid .

Optimization of Reaction Parameters

Temperature Control

Maintaining the temperature below 50°C during PDC addition is critical to prevent side reactions, such as dimerization or decomposition of the aldehyde. Elevated temperatures accelerate the oxidation but risk exothermic decomposition of PDC, which could compromise yield .

Purification and Isolation

Extraction Efficiency

Ethyl acetate’s moderate polarity selectively partitions the aldehyde into the organic phase, while unreacted PDC and inorganic byproducts remain in the aqueous phase. Triple extraction (3 × 2500 mL) achieves >99% recovery .

Drying and Concentration

Anhydrous MgSO₄ effectively removes residual water, and rotary evaporation under reduced pressure yields a high-purity solid (94% yield). No further chromatography is required, making this method scalable for industrial production .

Data Tables

Table 1. Reaction Parameters for this compound Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Losartan (317 g, 0.75 mol) |

| Oxidizing Agent | PDC (418.5 g) |

| Solvent | DMF (1000 mL) |

| Temperature | 20–50°C (addition), RT (stir) |

| Reaction Time | 6 hours |

| Workup Volume | 5000 mL H₂O |

| Extraction Solvent | Ethyl acetate (3 × 2500 mL) |

| Yield | 296 g (94%) |

Table 2. Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 114798-36-6 |

| Molecular Formula | C₂₂H₂₁ClN₆O |

| Molecular Weight | 420.89 g/mol |

| Appearance | Solid |

Comparative Analysis of Alternative Methods

While the provided sources focus on PDC-mediated oxidation, theoretical alternatives include:

-

Swern Oxidation : Uses oxalyl chloride and dimethyl sulfide but generates toxic byproducts.

-

TEMPO/NaClO : A catalytic method but requires stringent pH control. Neither method is reported in the literature for this compound, likely due to cost or scalability issues.

Scientific Research Applications

Losartan Carboxaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its effects on cellular processes, particularly its anti-inflammatory properties.

Medicine: Investigated for potential therapeutic uses beyond its role as a metabolite of Losartan, including its effects on inflammation and oxidative stress.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug metabolism studies .

Mechanism of Action

Losartan Carboxaldehyde exerts its effects primarily through the inhibition of COX-2 expression. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, it acts as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in lipid metabolism and glucose homeostasis .

Comparison with Similar Compounds

Losartan: The parent compound, primarily used as an angiotensin II receptor antagonist.

EXP3174: Another metabolite of Losartan, which retains the ability to block angiotensin receptors.

Irbesartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Comparison: Losartan Carboxaldehyde is unique in that it does not block angiotensin receptors but instead inhibits COX-2, providing anti-inflammatory benefits. This distinguishes it from other metabolites and similar compounds that primarily act on the renin-angiotensin system .

This compound’s unique properties and diverse applications make it a valuable compound in both research and potential therapeutic contexts.

Biological Activity

Losartan carboxaldehyde, an intermediate in the metabolism of losartan, serves as a significant compound in pharmacological research, particularly regarding its biological activities and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant clinical findings.

Overview of Losartan and Its Metabolites

Losartan is primarily known as an angiotensin II receptor antagonist used to treat hypertension. Upon administration, losartan is metabolized into several active forms, including this compound (E-3179) and the more potent carboxylic acid metabolite (E-3174) . The metabolic pathway is crucial for understanding the compound's biological activity.

Metabolism Pathway

- Losartan → Metabolized by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to:

- This compound (E-3179) : An intermediate with lesser activity.

- Carboxylic Acid Metabolite (E-3174) : The primary active form with significant angiotensin II receptor blocking properties.

Inhibition of Cyclooxygenase (COX)

This compound has been shown to inhibit endothelial cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and angiogenesis . This inhibition suggests potential anti-inflammatory properties that may be beneficial in various pathological conditions.

- In Vitro Studies : At a concentration of 1 μM, this compound effectively blocked the upregulation of ICAM-1 mRNA and reduced the COX-dependent generation of thromboxane A2 and prostaglandin F2α .

Effects on Blood Pressure

Clinical studies have demonstrated that losartan and its metabolites can significantly lower blood pressure. In hypertensive patients, losartan monotherapy has been shown to reduce both systolic and diastolic blood pressure effectively . The combination of losartan with hydrochlorothiazide further enhances this effect, indicating a synergistic action in managing hypertension.

LIFE Study

The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study highlighted the effectiveness of losartan in reducing cardiovascular events compared to atenolol. Key findings included:

- Reduction in Stroke Risk : Treatment with losartan reduced the risk of stroke by 25% relative to atenolol .

- Tolerability : Losartan exhibited a superior tolerability profile, with fewer patients discontinuing treatment due to side effects compared to atenolol .

Pharmacokinetics

Losartan exhibits a bioavailability of approximately 33% when taken orally, with peak plasma concentrations occurring within 1 hour for losartan and 3-4 hours for its active metabolite E-3174 . The compound is highly protein-bound (about 98.6%) and undergoes extensive hepatic metabolism.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Losartan Carboxaldehyde in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) and spectrophotometric methods are widely used. For HPLC, a validated protocol includes a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and UV detection at 254 nm. Spectrophotometric quantification requires calibration curves with R² > 0.99 and validation for linearity (1–50 µg/mL), accuracy (recovery ≥95%), and precision (RSD <2%) . Stability studies in solvents like DMSO (10 mM stock) should account for degradation over time, necessitating aliquots stored at -80°C .

Q. How should researchers ensure stability and reproducibility of this compound in experimental settings?

- Methodological Answer : Store lyophilized powder at -20°C for long-term stability. In solution, use DMSO for solubility (4.21 mg/mL) and avoid freeze-thaw cycles. Include stability controls in assays by measuring recovery rates after 24-hour incubation under experimental conditions (e.g., 37°C in cell culture media) .

Q. What are the primary pharmacological mechanisms distinguishing this compound from its parent drug, Losartan?

- Methodological Answer : Unlike Losartan (an AT1-R antagonist), this compound lacks AT1-R blocking activity. Focus on COX-2 inhibition via endothelial cells using assays like:

- ICAM-1 mRNA suppression : Quantify via RT-qPCR after 1µM treatment .

- COX-2-dependent prostaglandin inhibition : Measure thromboxane A₂ (TXA₂) and prostaglandin F₂α (PGF₂α) levels via ELISA in endothelial cell supernatants .

Advanced Research Questions

Q. How can researchers design experiments to differentiate COX-2 inhibition from off-target anti-inflammatory effects?

- Methodological Answer :

- Genetic knockout models : Use endothelial-specific COX-2 KO mice to isolate COX-2-dependent effects in vivo.

- Pathway-specific inhibitors : Co-treat with COX-2 inhibitors (e.g., celecoxib) and compare anti-inflammatory outcomes in wild-type vs. KO models.

- Multi-omics profiling : Perform transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify non-COX-2 pathways, such as NF-κB or oxidative stress markers .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and tissue distribution?

- Methodological Answer :

- Diabetic nephropathy models : Streptozotocin-induced diabetic rats (e.g., 55 mg/kg, i.v.) to assess renal distribution and oxidative DNA damage reduction via 8-OHdG quantification .

- Pharmacokinetic parameters : Measure plasma half-life (t₁/₂) and tissue accumulation using radiolabeled [¹⁴C]-Losartan Carboxaldehyde. Optimize dosing regimens based on AUC₀–24h and Cmax values .

Q. How should researchers address discrepancies in reported IC₅₀ values for COX-2 inhibition across studies?

- Methodological Answer :

- Standardize assay conditions : Use identical cell lines (e.g., HUVECs), passage numbers, and COX-2 induction methods (e.g., TNF-α pretreatment).

- Cross-validate with orthogonal assays : Compare ELISA (PGF₂α) with Western blot (COX-2 protein expression) and functional assays (platelet aggregation).

- Meta-analysis : Pool data from ≥5 independent studies to calculate weighted mean IC₅₀ and assess heterogeneity via I² statistics .

Q. Data Analysis and Reproducibility

Q. What controls are essential for cellular studies investigating this compound’s anti-inflammatory effects?

- Methodological Answer :

- Negative controls : Vehicle (DMSO) and AT1-R blockers (e.g., valsartan) to confirm COX-2-specific activity.

- Positive controls : COX-2 inhibitors (e.g., NS-398) to benchmark inhibition efficacy.

- Cytotoxicity controls : Measure cell viability (MTT assay) at 1–10µM to exclude apoptosis-driven artifacts .

Q. How can researchers ensure methodological rigor when reporting studies on this compound?

- Methodological Answer : Follow CONSORT or ARRIVE guidelines for in vivo studies. Include:

- Detailed synthesis protocols : CAS No. 114798-36-6, purity (>98%), and batch-specific characterization (HPLC chromatograms) .

- Raw data deposition : Share LC-MS/MS spectra and RNA-seq datasets in public repositories (e.g., NCBI GEO).

- Conflict of interest statements : Disclose funding sources (e.g., NIH grants) and synthetic intermediate suppliers .

Properties

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZSMTSTFMNWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150855 | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114798-36-6 | |

| Record name | Losartan carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOSARTAN CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.